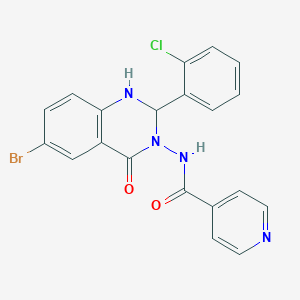
N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide, also known as BCI, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BCI is a quinazoline derivative that has been identified as a potent inhibitor of protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation, apoptosis, and DNA repair.
作用機序
N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide inhibits CK2 by binding to the ATP-binding site of the kinase, thereby preventing its activity. CK2 has been shown to phosphorylate various substrates involved in cell signaling pathways, and its inhibition by this compound results in the downregulation of these pathways, leading to cell death. This compound has also been shown to induce apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on cells. In addition to its inhibition of CK2, this compound has been shown to inhibit other kinases, including AKT and PIM1. This compound has also been shown to induce autophagy, a cellular process that degrades damaged organelles and proteins, and plays a role in cell survival and death. This compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, including TNF-α and IL-6.
実験室実験の利点と制限
N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has several advantages for lab experiments, including its high potency and specificity for CK2, its ability to induce cell death, and its potential as a therapeutic agent. However, this compound also has limitations, including its poor solubility in aqueous solutions, its potential for off-target effects, and its toxicity to normal cells at high concentrations.
将来の方向性
There are several future directions for the study of N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of CK2 in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, the development of this compound analogs with improved solubility and pharmacokinetic properties could lead to the development of more effective therapeutic agents.
合成法
The synthesis of N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide involves the reaction of 6-bromo-2-(2-chlorophenyl)-4-oxoquinazoline with isonicotinamide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as a white solid with a melting point of 256-258°C. The purity of this compound can be verified using various analytical techniques, including NMR spectroscopy, HPLC, and mass spectrometry.
科学的研究の応用
N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has been extensively studied in the field of cancer research due to its potential as a therapeutic agent. CK2 is overexpressed in various cancer cells, and its inhibition by this compound has been shown to induce cell death and inhibit tumor growth in vitro and in vivo. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to cancer, this compound has been investigated for its potential in treating other diseases, including inflammation, neurodegenerative disorders, and viral infections.
特性
分子式 |
C20H14BrClN4O2 |
|---|---|
分子量 |
457.7 g/mol |
IUPAC名 |
N-[6-bromo-2-(2-chlorophenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H14BrClN4O2/c21-13-5-6-17-15(11-13)20(28)26(25-19(27)12-7-9-23-10-8-12)18(24-17)14-3-1-2-4-16(14)22/h1-11,18,24H,(H,25,27) |
InChIキー |
JYBLWNCFHGQZGF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2NC3=C(C=C(C=C3)Br)C(=O)N2NC(=O)C4=CC=NC=C4)Cl |
正規SMILES |
C1=CC=C(C(=C1)C2NC3=C(C=C(C=C3)Br)C(=O)N2NC(=O)C4=CC=NC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzenesulfonamide, N-[2-(ethenyloxy)ethyl]-4-(2-oxo-1-pyrrolidinyl)-](/img/structure/B269607.png)
![2-methyl-3-oxo-N-[2-(vinyloxy)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B269608.png)
![4-(4-{[4-(4-Phenyl-1,3-thiazol-2-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B269609.png)

![N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]norleucine](/img/structure/B269612.png)
![4-({[(6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B269613.png)
![4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2(1H)-quinolinone](/img/structure/B269614.png)
![4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2(1H)-quinolinone](/img/structure/B269615.png)

![2-bicyclo[2.2.1]hept-2-yl-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B269621.png)
![N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B269622.png)
![2-(1-{4-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-1-methylethyl)naphthoquinone](/img/structure/B269628.png)
![N-[2-(2,6-dimethylphenoxy)ethyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B269629.png)